

An In-depth Technical Guide to the Physical Properties of Methyl Undecylenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl-undecenoate*

Cat. No.: *B8381195*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecylenate, systematically known as methyl 10-undecenoate, is an unsaturated fatty acid methyl ester with the chemical formula $C_{12}H_{22}O_2$. Its molecular weight is approximately 198.30 g/mol .^[1] This compound is a colorless liquid characterized by a distinctive odor and sees use in diverse applications, including as a flavoring agent, within fragrance formulations, and as a pivotal chemical intermediate for synthesizing other compounds. A profound understanding of its physical properties is paramount for ensuring its safe handling, optimizing its various applications, and pioneering the development of novel products. This guide offers a detailed examination of the key physical properties of methyl undecylenate, with a particular focus on its boiling and flash points, and delineates the standardized methodologies for their accurate determination.

Physical Properties of Methyl Undecylenate

The physical characteristics of methyl undecylenate have been documented across various scientific sources. The table below provides a consolidated summary of these properties to facilitate straightforward comparison.

Property	Value	Source(s)
Boiling Point	245-248 °C at 760 mmHg	[1] [2]
245 °C	[3] [4]	
247-248 °C at 760 mmHg	[5]	
248 °C	[6] [7]	
159-160 °C at 50 mmHg	[2] [5]	
253.5-259.06 °C at 1013 hPa	[8]	
Flash Point	> 200 °F (> 93.33 °C) (Tag Closed Cup)	[2] [9]
239.0 °F (115 °C) (Closed Cup)	[4] [10]	
Melting Point	-27.5 °C	[6]
-26.4 to -21.1 °C	[8]	
Density	0.885-0.891 g/cm³ at 20 °C	[1]
0.882 g/mL at 25 °C	[3] [4]	
0.879-0.889 g/cm³ at 25 °C	[2] [5]	
0.885 g/cm³ at 20 °C	[8]	
Refractive Index	1.436-1.442 at 20 °C	[1]
1.437 at 20 °C	[3] [4]	
1.425-1.445 at 20 °C	[2]	
Molecular Weight	198.30 g/mol	[1]

Experimental Protocols

To ensure the accuracy, reliability, and reproducibility of physical property data, standardized experimental protocols are employed. The following sections detail the methodologies for determining the boiling and flash points of chemical substances like methyl undecylenate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure is equal to the pressure of the gas above it. Several internationally recognized methods are utilized for its determination.

OECD Guideline 103: Boiling Point

This guideline outlines several accepted methods for determining the boiling point of chemical substances.^{[3][5][6]} Key methods include:

- **Ebulliometer Method:** This technique uses a specialized apparatus called an ebulliometer to measure the boiling point of a liquid with high precision under equilibrium conditions.
- **Dynamic Method:** This method involves measuring the vapor pressure of the substance across a range of temperatures. The boiling point is then determined as the temperature at which the vapor pressure reaches the standard atmospheric pressure (101.325 kPa).
- **Distillation Method:** In this common method, the substance is distilled, and the temperature of the vapor is recorded as the boiling point. This is particularly useful for determining the boiling range of mixtures.^[7]
- **Siwoloboff Method:** This micro-method requires only a small sample volume. The sample is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is identified as the boiling point.^[11]
- **Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA):** These are thermal analysis techniques that can precisely determine the temperature of the endothermic phase transition from liquid to gas.

General Procedure (Distillation Method):

- A measured volume of the liquid is introduced into a distillation flask, along with boiling chips to ensure smooth boiling.
- The flask is connected to a condenser, a collection vessel, and a calibrated thermometer positioned to measure the temperature of the vapor phase.

- The flask is gently heated, causing the liquid to boil and its vapor to rise and enter the condenser.
- The temperature at which the vapor is in equilibrium with the boiling liquid is recorded as the boiling point. The ambient atmospheric pressure is also documented, and the boiling point is corrected to standard pressure if necessary.

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air. This property is a critical indicator of the fire hazard associated with a chemical.

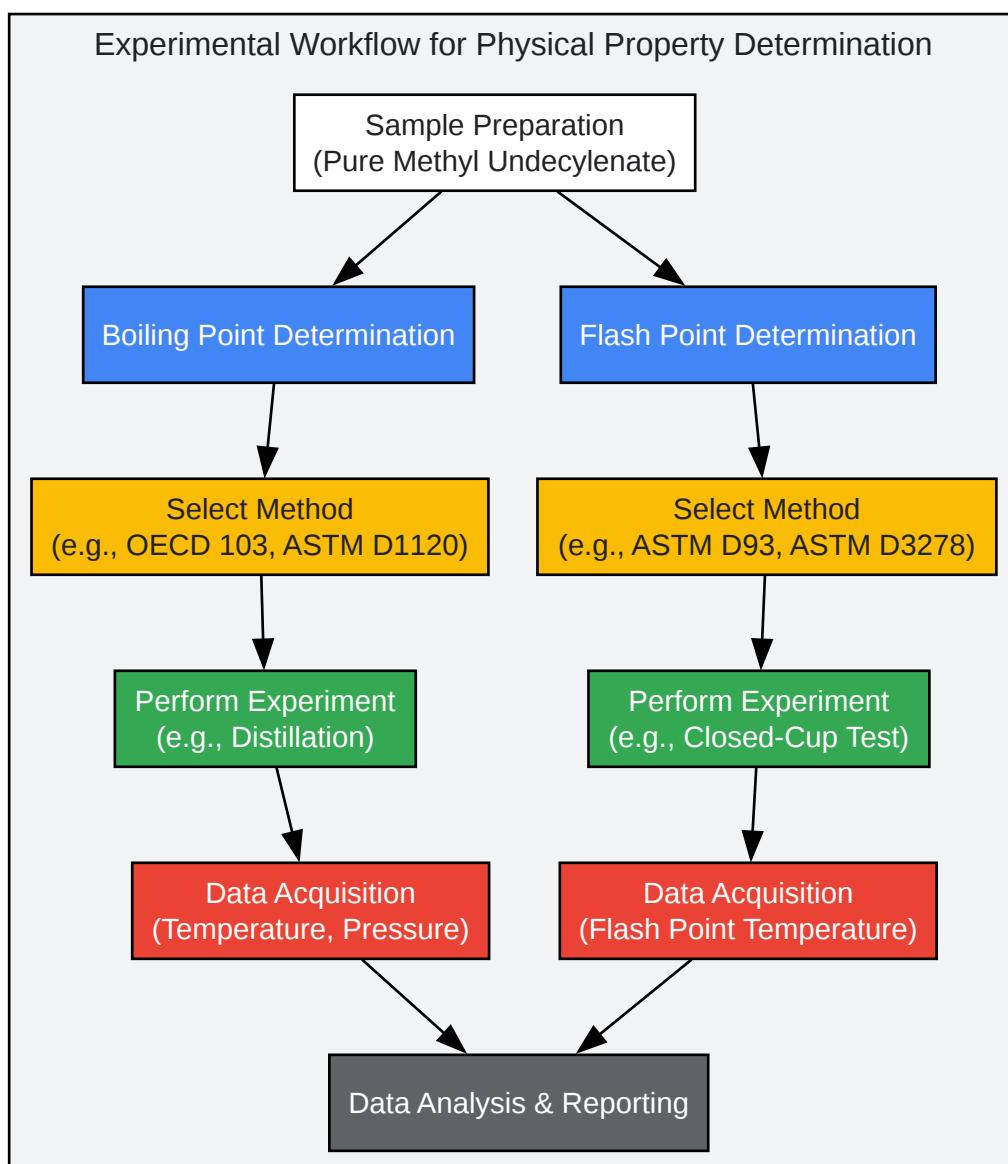
ASTM D3278: Standard Test Methods for Flash Point of Liquids by Small Scale Closed-Cup Apparatus

This standard provides a method for determining the flash point of liquids using a small-scale closed-cup tester, which is suitable for a range of materials.[\[2\]](#)[\[8\]](#)[\[10\]](#)[\[12\]](#)

Procedure (Method B - Finite Flash Point):

- The test specimen is placed into the sample cup of the apparatus.
- The cup is then heated at a slow, constant rate.
- At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite.

ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester


This method is often used for liquids with higher viscosities or those that may form a surface film.[\[9\]](#)[\[13\]](#)

Procedure:

- The sample is poured into the test cup of the Pensky-Martens apparatus.
- The sample is heated at a controlled rate while being continuously stirred.
- At predetermined temperature intervals, the stirring is paused, and a test flame is lowered into the vapor space.
- The flash point is recorded as the lowest temperature at which a distinct flash is observed.

Visualization of Experimental Workflow

The following diagram provides a logical workflow for the experimental determination of the physical properties of a chemical substance such as methyl undecylenate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]
- 3. oecd.org [oecd.org]
- 4. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. vernier.com [vernier.com]
- 8. intertekinform.com [intertekinform.com]
- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 10. store.astm.org [store.astm.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. pentyllabs.com [pentyllabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl Undecylenate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8381195#physical-properties-of-methyl-undecylenate-like-boiling-and-flash-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com